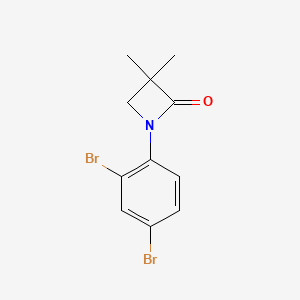

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one

Vue d'ensemble

Description

The compound “1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one” is a complex organic molecule. It contains a dibromophenyl group, which is a phenyl ring substituted with two bromine atoms . The azetidin-2-one group is a four-membered cyclic amide, also known as a beta-lactam .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds are often synthesized through various methods such as 1,3-dipolar cycloaddition reactions . These reactions are efficient and provide high yields, making them a popular choice for the synthesis of many heterocyclic compounds .Applications De Recherche Scientifique

Synthesis Processes

Synthesis of Key Intermediates

The compound is used as a key intermediate in the preparation of various molecules. For instance, it plays a role in the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is an important intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003).

Antitumor Agent Synthesis

It's also used in synthesizing compounds with antiproliferative properties. Notably, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated, leading to potent antitumor agents (Greene et al., 2016).

Chemical Research and Theory

Chemical Research Insights

It contributes to the understanding of chemical reactions and molecular behavior. The compound's synthesis process offers insights into the effects of ring strain on chemical structures (Wittig, 1980).

Diastereoselective Synthesis

The compound aids in the diastereoselective synthesis of bioactive molecules, providing a route to synthesize 3,3-dimethylazetidines, a component in various bioactive compounds (Jin et al., 2016).

Medicinal Chemistry

Antibacterial Agents

It plays a role in the synthesis of novel antibacterial agents. A series of compounds synthesized using the azetidine structure have shown significant antibacterial activity (Reddy et al., 2011).

NK1/NK2 Antagonist Development

It's used in the development of NK1/NK2 antagonists, which are important in treating various disorders including asthma, gastrointestinal diseases, and depression (Norman, 2008).

Organic Chemistry

Synthesis of Azetidine Derivatives

The compound contributes to the synthesis of azetidine derivatives, expanding the understanding and applications of azaheterocycles in organic chemistry (Dejaegher et al., 2002).

Development of Novel Compounds

It aids in the development of new series of 2-(3-(2,4-dichlorophenoxy)-2-(4-(dimethylamino)phenyl)-4-oxoazetidin-1-ylamino)-N-arylacetamide, showing potential for antibacterial and antifungal activity (Pagadala et al., 2012).

Mécanisme D'action

Target of Action

The primary targets of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one are the μ-opioid , δ-opioid , and κ-opioid receptors . These receptors are part of the opioid receptor family, which plays a crucial role in pain perception and analgesia .

Mode of Action

This compound interacts with its targets by acting as a full agonist . It elicits robust effects in μ-opioid, δ-opioid, and κ-opioid receptor-expressing cells . It also recruits β-arrestin-2 in μ-opioid and δ-opioid receptor-expressing cells .

Biochemical Pathways

The compound’s interaction with opioid receptors modulates several biochemical pathways. It affects the cyclic adenosine monophosphate (cAMP) pathway, as evidenced by the cAMP assay . The activation of opioid receptors typically inhibits the production of cAMP, thereby modulating the downstream effects of this pathway .

Result of Action

The compound produces antinociception , reducing the sensation of pain . It also causes less gastrointestinal dysfunction than morphine . This suggests that it could be a promising candidate for pain management with fewer side effects .

Action Environment

Like other opioid receptor agonists, its efficacy may be influenced by factors such as the physiological state of the individual, the presence of other drugs, and genetic factors .

Analyse Biochimique

Biochemical Properties

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, specifically μ-opioid, δ-opioid, and κ-opioid receptors . These interactions are crucial as they influence the compound’s biochemical properties and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause antinociception in μ-opioid receptor-expressing cells, which is indicative of its potential as a pain management agent . Additionally, it has shown effects on gastrointestinal function, reducing dysfunction compared to morphine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with opioid receptors. It acts as a full agonist of β-arrestin-2 recruitment in μ-opioid and δ-opioid receptor-expressing cells . This binding interaction leads to enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it maintains stability and exhibits consistent effects on cellular function over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to produce significant antinociception with minimal gastrointestinal dysfunction . At higher doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. Its metabolism may influence metabolic flux and metabolite levels, although detailed studies are required to elucidate the exact pathways and interactions involved .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles, thereby modulating its biochemical effects .

Propriétés

IUPAC Name |

1-(2,4-dibromophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXBQPBNTLMJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701235778 | |

| Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478262-01-0 | |

| Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478262-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701235778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenesulfonyl Chloride](/img/structure/B3037487.png)

![4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B3037488.png)

![2-(allylsulfanyl)-N,N-diethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3037489.png)

![(5E)-5-[[1-[(4-methylphenyl)methoxy]imidazol-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3037493.png)

![4-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B3037499.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-fluorophenyl)sulfonyl]-2-propanol](/img/structure/B3037500.png)

![1-(2-Chlorophenoxy)-3-[(2-methoxyphenyl)sulfonyl]-2-propanol](/img/structure/B3037502.png)